ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate
Description
The compound ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate features a conjugated indole core substituted with a (3,4-dichlorophenyl)methyl group at the 1-position and an ethyl ester at the 2-position. The (2E)-configuration of the α,β-unsaturated ketone system (oxoindol-3-ylidene) is critical for its electronic and steric properties. This structure is analogous to bioactive indole derivatives, which often exhibit receptor-binding or enzyme-inhibitory activities due to their planar aromatic systems and halogen substituents.
Properties
IUPAC Name |
ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-2-25-18(23)10-14-13-5-3-4-6-17(13)22(19(14)24)11-12-7-8-15(20)16(21)9-12/h3-10H,2,11H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLULFILHOQIKS-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate typically involves the condensation of 3,4-dichlorobenzylamine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as halogenated aryl groups, indole/heterocyclic cores, or ester functionalities. Their differences in substituents, molecular weight, and reported activities highlight structure-activity relationships (SAR).
Structural and Physicochemical Comparisons
Key Observations:
Pharmacological and Functional Insights
Dichlorophenyl-Containing Analogs
- U-51754 (): A 3,4-dichlorophenyl acetamide derivative, structurally distinct but sharing the dichlorophenyl motif. Such compounds are often associated with sigma receptor modulation, which is implicated in pain perception and neuropsychiatric disorders.
- SR142801 (): A neurokinin receptor antagonist with a 3,4-dichlorophenyl group, demonstrating that halogenated aryl groups enhance binding to G protein-coupled receptors (GPCRs).
Indole-Based Analogs
- MEN10930 (): A benzamide-indole hybrid with a naphthalenyl group, illustrating how indole derivatives can be tailored for selective enzyme inhibition.
Piperazinyl and Sulfonyl Derivatives
Biological Activity
Ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14Cl2N2O3. It features a dichlorophenyl group which is often associated with enhanced biological activity. The presence of the oxoindole moiety contributes to its potential as a therapeutic agent.
Antifungal Activity
Research has indicated that derivatives containing the 3,4-dichlorophenyl group exhibit significant antifungal properties. For instance, studies on related compounds have shown effectiveness against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum, suggesting that this compound may possess similar antifungal activity due to structural similarities with known antifungal agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a crucial role in understanding how modifications to the chemical structure affect biological activity. The presence of the 3,4-dichlorophenyl group has been correlated with increased potency against various biological targets. For example, the introduction of halogen atoms has been shown to enhance lipophilicity and improve binding affinity to target proteins .
Case Studies
- Antifungal Efficacy : In a comparative study, several polyazole derivatives were tested against fungal strains. Compounds similar to this compound showed comparable efficacy to established antifungals like ketoconazole .
- Anticancer Screening : A screening of indole-based compounds revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. While specific data on this compound are lacking, the trends suggest that further investigation could yield promising results .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate to ensure high yield and purity?
- Methodological Answer : The synthesis requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C to prevent side reactions (e.g., dimerization).
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity of intermediates.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate indole ring formation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization improves purity .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the indole moiety and substituent positions (e.g., dichlorophenyl group).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion).
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase).
- FT-IR : Identify carbonyl (C=O) and ester (C-O) functional groups .
Q. What are the stability profiles of this compound under laboratory storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.
- Oxidation Prevention : Argon/vacuum sealing recommended due to sensitivity to strong oxidizers .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action against biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized receptors.
- X-ray Crystallography : Resolve 3D structures of ligand-target complexes to identify key interactions (e.g., hydrogen bonds with active sites).
- Enzyme Inhibition Assays : Use fluorogenic substrates to quantify IC₅₀ values in dose-response studies .
Q. What computational strategies predict the compound’s binding affinity and selectivity for therapeutic targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against target libraries (e.g., Protein Data Bank) to prioritize high-affinity candidates.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding poses.
- QSAR Modeling : Corrogate substituent effects (e.g., chloro groups) with bioactivity data .
Q. How should contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration).
- Purity Reassessment : Validate compound integrity via LC-MS to rule out degradation artifacts.
- Orthogonal Validation : Cross-check results with alternative methods (e.g., Western blotting vs. ELISA for protein expression) .
Q. What methodologies assess metabolic stability and pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance.
- Plasma Protein Binding : Use equilibrium dialysis to determine free fraction available for bioactivity.
- In Vivo PK Studies : Administer via IV/oral routes in rodents; collect plasma samples for LC-MS/MS analysis of AUC and Cmax .
Q. How can regioselective derivatization expand structure-activity relationship (SAR) studies?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., indole nitrogen with Boc groups) to direct functionalization.
- Transition Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents.
- Directed C-H Activation : Employ directing groups (e.g., pyridine) for site-specific modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
